N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C11H11BrN2S |
|---|---|
Molecular Weight |
283.19 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-8-2-3-13-6-11(8)14-5-10-4-9(12)7-15-10/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
SREPWOGWZKWHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=CC(=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Route 1: Reductive Amination
A plausible route involves reductive amination between 4-methylpyridin-3-amine and 4-bromothiophene-2-carbaldehyde.
Reaction Scheme :
$$
\text{4-Methylpyridin-3-amine} + \text{4-Bromothiophene-2-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-[(4-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine}
$$
- Solvent: Methanol or ethanol
- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
- Temperature: Room temperature to 60°C
- Reaction time: 12–24 hours
Advantages : Mild conditions and high selectivity for secondary amine formation.
Critical Intermediate Synthesis
4-Methylpyridin-3-amine Preparation
Multiple patents describe its synthesis via:
- Catalytic Amination : Reaction of 4-picoline-3-boronic acid with inorganic ammonia sources (e.g., ammonium sulfate) using metal oxide catalysts (e.g., CuO).
Example :
$$
\text{4-Picoline-3-boronic acid} + \text{NH}4\text{SO}4 \xrightarrow{\text{CuO, H}_2\text{O/MeOH}} \text{3-Amino-4-methylpyridine} \quad (\text{Yield: 84–88\%})
$$
4-Bromothiophene-2-carbaldehyde Synthesis
Derived from methyl 4-bromothiophene-2-carboxylate (CAS 62224-16-2):
- Hydrolysis & Oxidation :
$$
\text{Methyl 4-bromo-2-thiophenecarboxylate} \xrightarrow{\text{LiAlH}4} \text{4-Bromothiophene-2-methanol} \xrightarrow{\text{MnO}2} \text{4-Bromothiophene-2-carbaldehyde}
$$
.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations | Sources |
|---|---|---|---|---|---|
| Reductive Amination | RT, NaBH₃CN, MeOH | ~60–75% | Simple, scalable | Requires aldehyde precursor | |
| Suzuki Coupling | Pd catalysis, 70–90°C | ~50–70% | Versatile for analogs | Complex boronic acid synthesis | |
| Intermediate Synthesis | CuO-catalyzed amination | 84–88% | High yield, industrial applicability | Requires boronic acid starting material |
Optimization Considerations
- Catalyst Selection : Palladium catalysts (e.g., PdCl₂(dppf)) improve cross-coupling efficiency.
- Solvent Systems : Aqueous methanol or ethanol enhances reductive amination kinetics.
- Purification : Recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, 9:1 petroleum ether/EtOAc) ensures product purity.
Challenges & Solutions
- Instability of Aldehyde Intermediate : Stabilize 4-bromothiophene-2-carbaldehyde under inert atmosphere.
- Byproduct Formation : Use excess amine in reductive amination to suppress imine dimerization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated thiophene and pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine with analogous compounds identified in the literature:
Key Observations
Core Heterocycles: The target compound’s bromothiophene-pyridine hybrid contrasts with pyrimidine-based analogs (e.g., N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine), which exhibit higher nitrogen content and planar aromatic systems conducive to intercalation or enzyme inhibition .
Substituent Effects: The bromine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs. Nitro groups in compounds like N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine introduce strong electron-withdrawing effects, altering reactivity and redox properties .
Biological Relevance: While direct biological data for the target compound is unavailable, pyridine-thiophene hybrids are known for antimicrobial and kinase inhibitory activities. For example, pyrimidine analogs with nitro groups (e.g., ) are often investigated as antiproliferative agents.
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a brominated thiophene ring and a pyridine moiety, which contribute to its unique chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H12BrN2S
- Molecular Weight : Approximately 283.19 g/mol
The presence of the bromine atom in the thiophene ring enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiophene derivatives. In vitro assays demonstrated that this compound can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions characterized by chronic inflammation.
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Findings : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against tested strains.
-
Study on Anti-inflammatory Effects :
- Objective : Investigate the inhibitory effects on nitric oxide production.
- Methodology : RAW 264.7 macrophage cells were treated with LPS in the presence of varying concentrations of the compound.
- Findings : A dose-dependent reduction in NO production was observed, with an IC50 value of approximately 25 µM.
-
Study on Anticancer Activity :
- Objective : Assess cytotoxicity against MCF-7 breast cancer cells.
- Methodology : MTT assay was used to determine cell viability.
- Findings : The compound showed significant cytotoxicity with an IC50 value of 10 µM, indicating strong potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene or pyridine moieties can significantly influence its interaction with biological targets.
| Compound Name | Structural Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| N-(5-Bromothiophen-2-yl)methylpyridin | Bromination at position 5 | Antimicrobial | Enhanced solubility due to structural modifications |
| N-(3-Bromothiophen-2-yl)methylpyridin | Different bromination site | Anticancer | Increased binding affinity due to altered electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
